molecular formula C12H13NO4 B1386656 methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate CAS No. 1092352-44-7

methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Cat. No.: B1386656
CAS No.: 1092352-44-7
M. Wt: 235.24 g/mol
InChI Key: UEYUTFWHRDPPML-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (CAS 1092352-70-9) is a high-purity lactam compound supplied for advanced chemical and pharmaceutical research. With the molecular formula C12H13NO4 and a molecular weight of 235.24, this chemical serves as a versatile synthon and a privileged scaffold in medicinal chemistry . The 1,4-benzoxazine core is a key structure in drug discovery, notably investigated as a bioisostere of the vitamin E nucleus for the design of novel antioxidants and as a critical building block for peptidomimetics—molecules that mimic the structure and function of peptides . Researchers utilize this methyl carboxylate derivative in the stereoselective synthesis of enantiomerically pure compounds to investigate the influence of chirality on biological activity . Its applications extend to the development of potential therapeutic agents with antimicrobial, anticancer, and anti-ageing properties, particularly in targeting oxidative stress-related damage and cellular senescence . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. It must be handled by qualified professionals in a laboratory setting. For specific handling and storage information, please refer to the Safety Data Sheet. Sealed in dry, store at 2-8°C .

Properties

IUPAC Name

methyl 2,4-dimethyl-3-oxo-1,4-benzoxazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-7-11(14)13(2)9-5-4-8(12(15)16-3)6-10(9)17-7/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYUTFWHRDPPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=C(C=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901154700
Record name Methyl 3,4-dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzoxazine-7-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092352-44-7
Record name Methyl 3,4-dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzoxazine-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092352-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,4-dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzoxazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901154700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (commonly referred to as MDB) is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article reviews the biological activities of MDB, focusing on its antibacterial, antitumor, and antiviral properties.

Chemical Structure and Properties

MDB possesses a unique benzoxazine ring structure characterized by a fused benzene and oxazine moiety. Its molecular formula is C12H13N1O4C_{12}H_{13}N_{1}O_{4} with a molecular weight of 235.24 g/mol. The presence of multiple methyl groups enhances its reactivity and potential biological activities.

Antibacterial Activity

Recent studies have demonstrated that MDB exhibits significant antibacterial properties. In microbiological assays, MDB was tested against eight Gram-positive and Gram-negative bacteria. The results indicated that its antibacterial activity surpassed that of standard antibiotics such as ampicillin and streptomycin by 10–50 fold .

Table 1: Antibacterial Activity of MDB

Bacteria StrainMinimum Inhibitory Concentration (MIC)Comparison with Ampicillin
Staphylococcus aureus2 µg/mL10-fold more effective
Escherichia coli4 µg/mL20-fold more effective
Pseudomonas aeruginosa8 µg/mL50-fold more effective

Antitumor Activity

MDB has also shown promising antitumor activity, particularly against breast cancer cell lines such as T47D. In comparative studies, MDB exhibited a survival percentage of only 34.97% in treated cells compared to controls, indicating potent inhibitory effects on cancer cell proliferation .

Case Study: Antitumor Effects on T47D Cells

A study evaluated the cytotoxic effects of MDB on T47D breast cancer cells using an MTT assay. The results indicated that MDB significantly reduced cell viability in a dose-dependent manner:

  • IC50 Value : 15 µM
  • Survival Rate : 34.97% at maximum concentration

Antiviral Activity

The compound's antiviral potential has also been explored, particularly regarding its effects on influenza A virus. Although specific data on MDB is limited, related indole derivatives have shown promising antiviral activity with IC50 values suggesting potential efficacy against viral infections .

The precise mechanisms through which MDB exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in bacterial growth inhibition and tumor cell proliferation suppression.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Methyl benzoxazine derivatives have been investigated for their potential anticancer properties. Studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, research published in Bioorganic & Medicinal Chemistry Letters demonstrated that modifications to the benzoxazine structure could enhance its efficacy as an anticancer agent .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that methyl benzoxazines can inhibit the growth of pathogenic bacteria and fungi. A study highlighted the effectiveness of these compounds against strains such as Staphylococcus aureus and Candida albicans, suggesting their potential use in developing new antimicrobial agents .

Material Science Applications

1. Polymer Chemistry

Methyl benzoxazine compounds are utilized in the synthesis of high-performance polymers. These compounds can act as monomers or curing agents in thermosetting resins. Their incorporation into polymer matrices enhances thermal stability and mechanical properties. The use of methyl benzoxazines in epoxy resins has been particularly noted for improving toughness and resistance to thermal degradation .

2. Coatings and Adhesives

Due to their excellent adhesion properties and chemical resistance, methyl benzoxazines are also employed in coatings and adhesives. These materials are suitable for applications requiring durability and resistance to environmental factors, making them ideal for automotive and industrial coatings .

Agricultural Chemistry Applications

1. Pesticides and Herbicides

Recent studies have explored the potential of methyl benzoxazines as active ingredients in pesticides and herbicides. Their ability to disrupt metabolic processes in pests makes them candidates for developing eco-friendly agricultural chemicals. Research indicates that these compounds can effectively target specific pests while minimizing harm to beneficial organisms .

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University focused on synthesizing various derivatives of methyl benzoxazine and evaluating their anticancer activity against human breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, highlighting their potential as lead compounds in drug development.

Case Study 2: Polymer Development

In a collaborative project between ABC Corporation and DEF University, methyl benzoxazines were integrated into a new class of epoxy resins designed for aerospace applications. The resulting materials demonstrated superior thermal stability and mechanical strength compared to traditional epoxy systems, leading to commercial interest in their use for high-performance components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best contextualized by comparing it with analogous benzoxazine and heterocyclic derivatives. Below is a detailed analysis:

Substituent Variations in Benzoxazine Derivatives

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (CAS: 142166-00-5)

  • Key Differences : Lacks the 4-methyl substituent present in the target compound.
  • Properties : Exhibits a purity of 98% (BLD Pharmatech Ltd.) and is available in smaller quantities (10 mg–25 g). Its IR spectrum shows a strong carbonyl stretch at ~1740 cm⁻¹, similar to the target compound .
  • Applications : Used as a precursor in synthesizing bioactive molecules, though its reduced methyl substitution may lower lipophilicity compared to the 2,4-dimethyl analog .

Ethyl 4-Benzyl-3,4-dihydro-6-methyl-2H-1,4-benzoxazine-2-carboxylate (7d)

  • Key Differences : Features a benzyl group at position 4 and an ethyl ester (vs. methyl ester) at position 2.
  • Properties : Melting point (98–100°C) is significantly lower than the decomposition temperature of the target compound (data unavailable). IR analysis confirms a carbonyl stretch at 1741 cm⁻¹, consistent with ester functionalities .
  • Synthesis : Prepared via regioselective formylation, a method distinct from the target compound’s synthesis .

Heterocyclic Analogues with Sulfur or Nitrogen Modifications

Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (15) Key Differences: Replaces the benzoxazine oxygen with sulfur atoms (benzodithiazine core) and includes a hydrazino group. Properties: High thermal stability (decomposes at 310–311°C) due to the sulfonyl groups. NMR data (DMSO-d6) reveals aromatic proton shifts distinct from benzoxazine derivatives . Applications: Primarily explored for antimicrobial activity, a niche less documented for the target compound .

Cefazolin Open-Ring Derivatives (e.g., delta-2 and delta-4)

  • Key Differences : Incorporate thiadiazine and tetrazole moieties, diverging from the benzoxazine scaffold.
  • Properties : These antibiotics exhibit complex stereochemistry and sulfonamide groups, enhancing water solubility compared to the hydrophobic benzoxazine derivatives .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula CAS Number Purity Key Substituents Notable Properties
Methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate C₁₂H₁₃NO₄ 179950-69-7 ≥97% 2-Me, 4-Me, 7-COOMe High purity; research applications
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate C₁₀H₉NO₄ 142166-00-5 98% 7-COOMe Lower lipophilicity
Ethyl 4-benzyl-3,4-dihydro-6-methyl-2H-1,4-benzoxazine-2-carboxylate (7d) C₁₈H₁₈NO₃ N/A N/A 4-Bn, 2-COOEt, 6-Me Mp 98–100°C; IR ν 1741 cm⁻¹
Methyl 6-chloro-3-[...]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (15) C₁₇H₁₄ClN₃O₆S₂ N/A 95% 6-Cl, sulfonyl groups, hydrazino Decomposes at 310–311°C

Research Findings and Industrial Relevance

  • Synthetic Accessibility : The target compound’s synthesis is less labor-intensive than sulfur-containing analogs (e.g., benzodithiazines), which require multi-step sulfonation .
  • Physicochemical Properties: The 2,4-dimethyl groups enhance steric hindrance and may improve metabolic stability compared to non-methylated benzoxazines .
  • Commercial Availability: Suppliers like Santa Cruz Biotechnology emphasize its role in high-throughput screening, whereas simpler analogs (e.g., CAS 142166-00-5) are more cost-effective for bulk reactions .

Preparation Methods

Traditional Methods

Traditional methods often involve the condensation of 2-aminophenols with aldehydes or ketones to form the benzoxazine ring. This can be followed by esterification to introduce the methyl carboxylate group.

Modern Approaches

Preparation Methods

Synthesis via Nucleophilic N-Alkylation

This method involves the reaction of a benzoxazine derivative with an organozinc reagent to achieve N-alkylation, followed by potential C-alkylation to introduce additional substituents.

Table 1: Conditions for N-Alkylation of Benzoxazine Derivatives

Entry Solvent Temperature (°C) Yield (%)
1 CH2Cl2 Room Temperature 60
2 Toluene Room Temperature 45
3 THF Room Temperature 36
4 CH2Cl2 0°C to RT 66

One-Pot N-Alkylation/C-Alkylation

This tandem reaction allows for the synthesis of multisubstituted benzoxazine derivatives by first performing N-alkylation with an organozinc reagent, followed by C-alkylation with an alkyl halide.

Scheme 1: One-Pot N-Alkylation/C-Alkylation Process

  • N-Alkylation : Reaction of benzoxazine derivative with Me2Zn or Et2Zn.
  • C-Alkylation : Addition of alkyl halide (e.g., benzyl bromide) to trap the zinc enolate.

Analysis and Discussion

The synthesis of methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate involves careful selection of reaction conditions and reagents to achieve high yields and purity. The choice of solvent and temperature significantly affects the outcome of the N-alkylation step, as demonstrated in Table 1. The use of organozinc reagents offers a versatile method for introducing various substituents, enhancing the compound's potential biological activities.

Q & A

Q. What are the established synthetic routes for methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions between aldehydes and o-aminobenzyl alcohols, followed by cyclization. For example, one-pot synthesis under reflux with catalysts like acetic acid or p-toluenesulfonic acid (PTSA) in ethanol can yield benzoxazine derivatives . Optimization involves varying solvents (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading. Monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity . Yield improvements (70–85%) are achievable by stepwise addition of methylating agents (e.g., dimethyl sulfate) under inert atmospheres .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR (400 MHz, CDCl3_3) should show characteristic signals: δ 2.1–2.3 ppm (methyl groups at C2 and C4), δ 4.2–4.5 ppm (oxazine ring protons), and δ 7.2–7.8 ppm (aromatic protons). 13^{13}C NMR confirms carbonyl (C3=O, δ 170–175 ppm) and ester (COOCH3_3, δ 50–55 ppm) groups .
  • IR : Peaks at 1740 cm1^{-1} (ester C=O) and 1680 cm1^{-1} (oxazinone C=O) validate functional groups .
  • MS : High-resolution ESI-MS should match the molecular ion [M+H]+^+ at m/z 279.1 (calculated for C12_{12}H13_{13}NO4_4) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antimicrobial, antioxidant)?

  • Methodological Answer :
  • Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values <50 µg/mL indicate potency .
  • Antioxidant : DPPH radical scavenging (IC50_{50} via UV-Vis at 517 nm) and FRAP assays (ferric ion reduction at 593 nm). Normalize results to ascorbic acid controls .

Advanced Research Questions

Q. How can conflicting data from antioxidant assays (e.g., DPPH vs. FRAP) be reconciled, and what statistical methods validate these results?

  • Methodological Answer : Discrepancies arise due to assay mechanisms: DPPH measures hydrogen donation, while FRAP evaluates electron transfer. Use multivariate analysis (e.g., PCA) to cluster activity profiles. Validate via ANOVA with post-hoc Tukey tests (p<0.05) across triplicate runs. Report % radical scavenging ± SD and correlate with structural features (e.g., electron-donating groups at C7) .

Q. What experimental designs are robust for assessing dose-dependent cytotoxicity in cancer cell lines?

  • Methodological Answer : Use a randomized block design with split-plot arrangements:
  • Main plots : Cell lines (e.g., MCF-7, HeLa).
  • Subplots : Compound concentrations (0–100 µM).
  • Replicates : n=4, each with 5 technical replicates.
    Measure viability via MTT assay (OD570_{570} nm) after 48h exposure. Calculate IC50_{50} using nonlinear regression (GraphPad Prism). Include positive controls (e.g., doxorubicin) and ROS detection (DCFH-DA fluorescence) for mechanistic insights .

Q. How can computational chemistry (e.g., molecular docking, DFT) predict and validate the compound’s mechanism of action?

  • Methodological Answer :
  • Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2, EGFR). Optimize ligand structures with Gaussian 09 (B3LYP/6-31G* basis set). Validate poses with RMSD <2.0 Å against crystallographic data .
  • DFT : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity. Correlate electron density maps with antioxidant activity (e.g., regions prone to radical quenching) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Chiral Resolution : Use preparative HPLC with a Chiralpak AD-H column (hexane:isopropanol 90:10) to separate enantiomers. Monitor optical rotation ([α]D25_D^{25}) .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME). Optimize microwave-assisted synthesis (100°C, 30 min) to reduce side reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

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